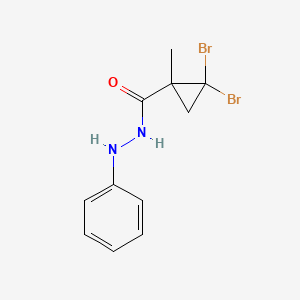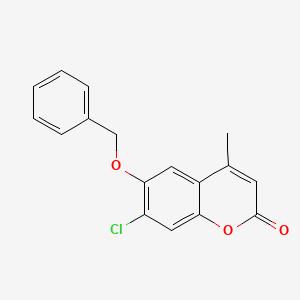
2,2-dibromo-1-methyl-N'-phenylcyclopropanecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dibromo-1-methyl-N’-phenylcyclopropanecarbohydrazide is an organic compound with the molecular formula C11H12Br2N2O It is a cyclopropane derivative featuring two bromine atoms, a methyl group, and a phenyl-substituted carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dibromo-1-methyl-N’-phenylcyclopropanecarbohydrazide typically involves the bromination of cyclopropane derivatives. One common method is the bromination of 1-arylethanones using a hydrogen peroxide-hydrobromic acid (H2O2-HBr) system in dioxane. This reaction replaces two hydrogen atoms in the methyl group with bromine atoms . The reaction conditions usually involve maintaining a controlled temperature and using a solvent like dioxane to facilitate the reaction.
Industrial Production Methods
Industrial production of 2,2-dibromo-1-methyl-N’-phenylcyclopropanecarbohydrazide may involve similar bromination techniques but on a larger scale. The process would require precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Dibromo-1-methyl-N’-phenylcyclopropanecarbohydrazide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form different derivatives with altered properties.
Oxidation Reactions: Oxidation can lead to the formation of new compounds with different oxidation states.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted cyclopropane derivatives, while reduction and oxidation reactions can produce different cyclopropane-based compounds with varying functional groups.
Scientific Research Applications
2,2-Dibromo-1-methyl-N’-phenylcyclopropanecarbohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-dibromo-1-methyl-N’-phenylcyclopropanecarbohydrazide involves its interaction with molecular targets and pathways within biological systems. The bromine atoms and the cyclopropane ring play crucial roles in its reactivity and interactions. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2-Dibromo-1-arylethanones: These compounds share the dibromo substitution pattern and are used in similar synthetic applications.
2,2-Dibromo-1-methylcyclopropane derivatives: These compounds have similar structural features and undergo comparable chemical reactions.
Uniqueness
2,2-Dibromo-1-methyl-N’-phenylcyclopropanecarbohydrazide is unique due to the presence of the phenyl-substituted carbohydrazide moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H12Br2N2O |
|---|---|
Molecular Weight |
348.03 g/mol |
IUPAC Name |
2,2-dibromo-1-methyl-N'-phenylcyclopropane-1-carbohydrazide |
InChI |
InChI=1S/C11H12Br2N2O/c1-10(7-11(10,12)13)9(16)15-14-8-5-3-2-4-6-8/h2-6,14H,7H2,1H3,(H,15,16) |
InChI Key |
AZKRBANDACSQGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1(Br)Br)C(=O)NNC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Bromophenyl)sulfonyl]-4-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-4-nitrophenyl}piperazine](/img/structure/B11091306.png)
![methyl 2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3,3,3-trifluoro-2-[(trifluoroacetyl)amino]propanoate](/img/structure/B11091316.png)
![1-(4-chlorophenyl)-4-hydroxy-7-(3-methoxyphenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B11091317.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}pentopyranosylamine](/img/structure/B11091323.png)

![1-(4-methoxyphenyl)-7-methyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11091328.png)

![Methyl 1-[(1-bromocyclohexyl)carbonyl]cyclopentanecarboxylate](/img/structure/B11091345.png)
![3-(1,3-benzodioxol-5-yl)-2-nitro-3H-benzo[f]chromene](/img/structure/B11091352.png)
![3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(4-chlorobenzyl)pyrrolidine-2,5-dione](/img/structure/B11091355.png)
![6-Amino-4-(3-hydroxyphenyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11091358.png)
![(4-Nitrophenyl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone](/img/structure/B11091362.png)
![(4E)-4-{3-chloro-5-ethoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B11091370.png)
![3,7-Bis(2-chlorobenzoyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B11091374.png)
